molecular formula C15H19NO3 B6080770 N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B6080770
M. Wt: 261.32 g/mol
InChI Key: ROBCGYAEYRKCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCAA, is a synthetic compound that has shown promising results in various scientific research applications. This compound belongs to the class of benzodioxine derivatives and has a unique molecular structure. BDCAA has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological pathways.

Mechanism of Action

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. These pathways play a crucial role in various biological processes, and the modulation of these pathways by N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promising results in various scientific research applications.
Biochemical and Physiological Effects:
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to modulate various biological pathways. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promising results in various research applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, the synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is relatively straightforward, and the compound can be produced on a large scale. However, one of the limitations of using N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several future directions for the research on N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the molecular mechanisms of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its effects on various biological pathways. Additionally, the development of more soluble analogs of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could overcome some of the limitations of the compound and enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of cyclohexylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a white crystalline solid with a high degree of purity. The synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is relatively straightforward and can be performed on a large scale, making it a viable option for research purposes.

Scientific Research Applications

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in various research applications, including neuroprotection, anti-inflammatory, and anti-cancer effects. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to modulate various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response.

properties

IUPAC Name

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(16-11-6-2-1-3-7-11)14-10-18-12-8-4-5-9-13(12)19-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCGYAEYRKCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56321651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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